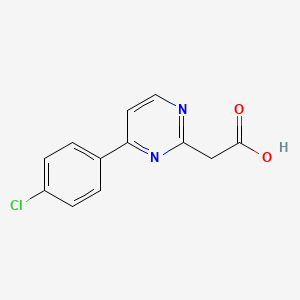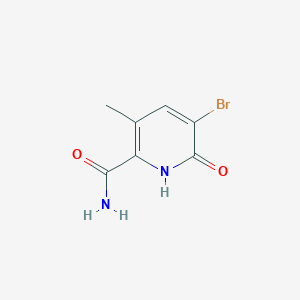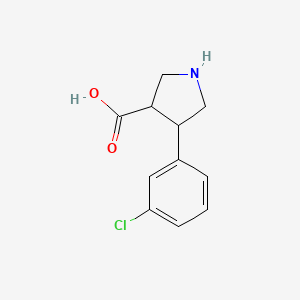
3-(2-Benzothiazol-2-yl-2-cyano-ethenyl)-1-prop-2-enyl-thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Benzothiazol-2-yl-2-cyano-ethenyl)-1-prop-2-enyl-thiourea is a complex organic compound that features a benzothiazole ring, a cyano group, and a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Benzothiazol-2-yl-2-cyano-ethenyl)-1-prop-2-enyl-thiourea typically involves multi-step organic reactions. One common method includes the condensation of benzothiazole derivatives with cyanoacetic acid derivatives under basic conditions, followed by the addition of prop-2-enyl isothiocyanate. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the temperature is maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Benzothiazol-2-yl-2-cyano-ethenyl)-1-prop-2-enyl-thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: Nucleophilic substitution reactions can occur at the cyano or thiourea groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Derivatives with different functional groups replacing the cyano or thiourea groups
Scientific Research Applications
3-(2-Benzothiazol-2-yl-2-cyano-ethenyl)-1-prop-2-enyl-thiourea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and disease treatment.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Benzothiazol-2-yl-2-cyano-ethenyl)-1-prop-2-enyl-thiourea involves its interaction with specific molecular targets and pathways. The benzothiazole ring can intercalate with DNA, leading to the inhibition of DNA replication and transcription. The cyano and thiourea groups can interact with enzymes and proteins, affecting their activity and function. These interactions contribute to the compound’s bioactivity and therapeutic potential.
Comparison with Similar Compounds
3-(2-Benzothiazol-2-yl-2-cyano-ethenyl)-1-prop-2-enyl-thiourea can be compared with other similar compounds, such as:
Benzothiazole derivatives: Compounds with similar benzothiazole rings but different substituents, which may exhibit different bioactivities and properties.
Cyanoethenyl derivatives: Compounds with cyanoethenyl groups but different core structures, which may have varying chemical reactivities and applications.
Thiourea derivatives: Compounds with thiourea moieties but different aromatic or aliphatic groups, which can influence their chemical and biological properties.
Properties
Molecular Formula |
C14H12N4S2 |
|---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
1-[2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]-3-prop-2-enylthiourea |
InChI |
InChI=1S/C14H12N4S2/c1-2-7-16-14(19)17-9-10(8-15)13-18-11-5-3-4-6-12(11)20-13/h2-6,9H,1,7H2,(H2,16,17,19) |
InChI Key |
PALLRKIAFYMOFT-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=S)NC=C(C#N)C1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-amino-1-[2-hydroxy-6-(hydroxymethyl)-2-oxidotetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]pyrimidin-2(1H)-one](/img/structure/B12500011.png)
![N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(2-methylphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12500023.png)
![N-Cyclohexyl-2-[4-ethyl-5-(4-methoxy-benzyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetamide](/img/structure/B12500027.png)






methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12500080.png)
![7-Tert-butyl-2-(methylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B12500082.png)

![N-{[5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12500095.png)
![Ethyl 2-(morpholin-4-yl)-5-{[(2-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12500096.png)
